1-(3,5-Bis(difluoromethyl)phenyl)propan-1-one
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Overview
Description
1-(3,5-Bis(difluoromethyl)phenyl)propan-1-one is an organic compound with the molecular formula C11H10F4O It is characterized by the presence of two difluoromethyl groups attached to a phenyl ring, which is further connected to a propanone moiety
Preparation Methods
The synthesis of 1-(3,5-Bis(difluoromethyl)phenyl)propan-1-one typically involves organic synthesis techniques. One common method includes the reaction of 3,5-bis(difluoromethyl)benzaldehyde with a suitable reagent to form the desired propanone derivative . The reaction conditions often involve the use of polar organic solvents and catalysts to facilitate the transformation. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(3,5-Bis(difluoromethyl)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The difluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3,5-Bis(difluoromethyl)phenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,5-Bis(difluoromethyl)phenyl)propan-1-one involves its interaction with specific molecular targets. The difluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the compound’s structure and functional groups .
Comparison with Similar Compounds
1-(3,5-Bis(difluoromethyl)phenyl)propan-1-one can be compared with other similar compounds, such as:
1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-one: This compound has trifluoromethyl groups instead of difluoromethyl groups, which can affect its chemical properties and reactivity.
1-(3,5-Difluoromethylphenyl)propan-1-one: This compound has fewer fluorine atoms, which may result in different chemical behavior and applications. The uniqueness of this compound lies in its specific substitution pattern and the presence of difluoromethyl groups, which impart distinct chemical and physical properties.
Properties
Molecular Formula |
C11H10F4O |
---|---|
Molecular Weight |
234.19 g/mol |
IUPAC Name |
1-[3,5-bis(difluoromethyl)phenyl]propan-1-one |
InChI |
InChI=1S/C11H10F4O/c1-2-9(16)6-3-7(10(12)13)5-8(4-6)11(14)15/h3-5,10-11H,2H2,1H3 |
InChI Key |
QKOHPCJEKDTZPD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=CC(=C1)C(F)F)C(F)F |
Origin of Product |
United States |
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